Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate
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Overview
Description
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a chloro-substituted phenoxy group, and a methyl ester group
Mechanism of Action
Target of Action
The primary target of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate, which is a derivative of MCPA , is the auxin growth hormone indoleacetic acid (IAA) in plants . Auxins are plant hormones that regulate a wide range of developmental processes, including cell elongation, phototropism, and gravitropism .
Mode of Action
This compound acts by mimicking the auxin growth hormone IAA . When sprayed on broad-leaf plants, it induces rapid, uncontrolled growth, often referred to as "growing to death" . This selective action allows it to kill broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is crucial for plant growth and development . By mimicking IAA, it disrupts the normal balance of auxin in the plant, leading to uncontrolled cell division and growth . The downstream effects include abnormal growth patterns and ultimately, plant death .
Pharmacokinetics
Similar compounds like mcpa are known to be highly mobile and can be frequently detected in global potable water sources .
Result of Action
The molecular and cellular effects of the compound’s action result in rapid, uncontrolled growth in broad-leaf plants . This leads to abnormalities in plant structure and function, and eventually causes the plant to die .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the sorption and desorption potentials of MCPA, a similar compound, can be optimized by specific combinations of feedstock and pyrolysis temperature . This suggests that the compound’s action can be influenced by the characteristics of the soil in which the plants grow .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate typically involves the esterification of 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: The major product is 4-(4-chloro-2-methylphenoxy)-3-aminobenzoate.
Hydrolysis: The major product is 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of herbicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-2-methylphenoxy)acetic acid: A widely used herbicide with similar structural features.
4-(4-Chloro-2-methylphenoxy)butanoic acid: Another herbicide with a longer alkyl chain.
Uniqueness
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is unique due to the presence of both a nitro group and a chloro-substituted phenoxy group, which confer distinct chemical and biological properties. Its ester functionality also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H11ClN2O4
- Molar Mass : 284.68 g/mol
- Appearance : Typically appears as a white to light yellow crystalline solid.
The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signal Transduction Pathways : The nitro group may influence signaling pathways related to cell growth and apoptosis, potentially offering therapeutic benefits in cancer treatment.
Anticancer Activity
Recent studies have indicated that derivatives of nitrobenzoic acids can inhibit cancer cell proliferation. For instance, research on related compounds has demonstrated significant inhibition of epithelial growth factor (EGF)-induced chemotaxis in non-small cell lung cancer (NSCLC) cells, suggesting potential applications for this compound in cancer therapy .
Table 1: Summary of Anticancer Activity Studies
Herbicidal Activity
This compound may also exhibit herbicidal properties similar to other chloro-substituted phenoxy compounds. These compounds are known for their ability to disrupt plant growth by interfering with hormonal pathways. The presence of the chloro and nitro groups enhances their effectiveness as herbicides.
Table 2: Comparison of Herbicidal Compounds
Compound | Active Ingredient | Mode of Action |
---|---|---|
MCPA (4-chloro-2-methylphenoxyacetic acid) | Herbicide | Auxin mimicking |
This compound | Potential Herbicide | Hormonal disruption |
Case Studies
-
Cancer Cell Migration Inhibition :
A study demonstrated that this compound significantly inhibited the migration of NSCLC cells. The mechanism involved the disruption of EGF signaling pathways, leading to reduced cell adhesion and motility . -
Herbicidal Efficacy :
In agricultural applications, compounds structurally similar to this compound have shown promising results against a variety of weeds, indicating potential for development into effective herbicides .
Properties
IUPAC Name |
methyl 4-(4-chloro-2-methylphenoxy)-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-9-7-11(16)4-6-13(9)22-14-5-3-10(15(18)21-2)8-12(14)17(19)20/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDOKRKOPDSYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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